4-(3,4-Dimethylbenzoyl)-2-methylpyridine

Catalog No.
S833030
CAS No.
1187169-77-2
M.F
C15H15NO
M. Wt
225.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(3,4-Dimethylbenzoyl)-2-methylpyridine

CAS Number

1187169-77-2

Product Name

4-(3,4-Dimethylbenzoyl)-2-methylpyridine

IUPAC Name

(3,4-dimethylphenyl)-(2-methylpyridin-4-yl)methanone

Molecular Formula

C15H15NO

Molecular Weight

225.28 g/mol

InChI

InChI=1S/C15H15NO/c1-10-4-5-13(8-11(10)2)15(17)14-6-7-16-12(3)9-14/h4-9H,1-3H3

InChI Key

SKKBFUBOGNIFMC-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)C(=O)C2=CC(=NC=C2)C)C

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)C2=CC(=NC=C2)C)C

4-(3,4-Dimethylbenzoyl)-2-methylpyridine is an aromatic compound characterized by a pyridine ring substituted with a benzoyl group. The presence of the nitrogen atom in the six-membered pyridine ring contributes to its unique chemical properties, while the dimethylbenzoyl moiety enhances its reactivity and potential applications. The molecular formula for this compound is C15H15NO, indicating a complex structure that can participate in various

  • Organic Synthesis: The molecule contains a pyridine ring, a common functional group in many pharmaceuticals and bioactive molecules. The presence of the carbonyl group (C=O) suggests it could be a useful intermediate or building block in organic synthesis for the creation of more complex molecules [].
  • Ligand Design: The molecule may have potential as a ligand, an atom or molecule that binds to a metal ion. The pyridine and carbonyl groups are known for their ability to coordinate with metal centers, which is a key feature in many catalysts and coordination complexes used in various scientific fields.
  • Material Science: Aromatic molecules with conjugated systems (like the one present in 4-(3,4-Dimethylbenzoyl)-2-methylpyridine) can exhibit interesting electronic and photophysical properties. This could be of interest for researchers in material science exploring applications in areas like organic electronics or optoelectronic devices [].

The compound can undergo several typical reactions associated with both pyridines and benzoyl groups:

  • Electrophilic Substitution: The pyridine ring can participate in electrophilic aromatic substitution reactions, where electrophiles attack the carbon atoms of the ring.
  • Acylation Reactions: The benzoyl group can be involved in acylation reactions, which are crucial for synthesizing more complex organic molecules.
  • Photo

Several synthetic pathways can be employed to produce 4-(3,4-Dimethylbenzoyl)-2-methylpyridine:

  • Direct Acylation: A common method involves the acylation of 2-methylpyridine with 3,4-dimethylbenzoyl chloride in the presence of a base such as triethylamine.
  • Condensation Reactions: Another approach could involve condensation reactions between appropriate pyridine derivatives and benzoyl compounds under acidic or basic conditions.
  • Multi-step Synthesis: More complex synthetic routes may include multiple steps involving various intermediates that lead to the final product through selective reactions .

4-(3,4-Dimethylbenzoyl)-2-methylpyridine has potential applications across various fields:

  • Pharmaceuticals: Its structural characteristics suggest possible uses in drug development, particularly for compounds targeting specific biological pathways.
  • Material Science: The compound may serve as a precursor for synthesizing polymers or other materials with desirable properties.
  • Coordination Chemistry: Its ability to coordinate with metal ions could make it useful in catalysis or as a ligand in coordination complexes .

Several compounds share structural similarities with 4-(3,4-Dimethylbenzoyl)-2-methylpyridine. Here are a few notable examples:

Compound NameStructure CharacteristicsUnique Features
3-(2,6-Dimethylbenzoyl)-4-methylpyridineContains a methylpyridine structure with dimethylbenzoylDifferent substitution pattern on the benzene ring
3-(4-Methoxybenzoyl)-2-methylpyridineFeatures a methoxy group on the benzene ringMethoxy substitution affects solubility and reactivity
3-(3-Methylbenzoyl)-2-picolinePicoline structure with methyl substitutionPicoline offers different electronic properties

These compounds highlight variations in substitution patterns that influence their chemical behavior and potential applications. The unique combination of substituents in 4-(3,4-Dimethylbenzoyl)-2-methylpyridine may confer distinct properties compared to these similar compounds .

Acylation Strategies for Pyridine Derivatives

The synthesis of 4-(3,4-Dimethylbenzoyl)-2-methylpyridine represents a significant challenge in heterocyclic chemistry due to the inherent electron-deficient nature of the pyridine ring. Traditional Friedel-Crafts acylation approaches typically fail for pyridine derivatives because they lead primarily to nitrogen addition rather than carbon substitution [1]. However, several alternative strategies have been developed to overcome these limitations.

The most prominent approach involves nucleophilic acylation via pyridinium salt intermediates. This methodology exploits the activation of pyridines through N-alkylation, which enhances the electrophilicity of the ring carbons. Klapars and Vedejs demonstrated that cyanide adducts of N-methoxymethyl pyridinium salts react with strong acylating reagents to provide 3-acyl-4-cyano-1,4-dihydropyridines, which can be subsequently aromatized to yield 3-acylpyridines using zinc chloride in refluxing ethanol [2]. This approach offers excellent regioselectivity for the C-3 position and provides yields ranging from 50-90% under optimized conditions.

Acyl radical addition strategies represent another viable pathway for pyridine acylation. These reactions typically require acidic conditions to enhance the electrophilicity of the pyridine ring. The mechanism involves the nucleophilic attack of acyl radicals on pyridinium salts at positions 2 or 4, followed by oxidative aromatization [3]. While this approach can achieve moderate yields (40-70%), the regioselectivity is often challenging to control.

Metalated pyridine acylation provides a direct route to acylated products through the formation of organolithium intermediates. This strategy involves deprotonation of the pyridine ring followed by treatment with acyl donors. However, the regioselectivity is highly dependent on the substitution pattern and reaction conditions, leading to variable yields (30-80%) [4].

The transient activator strategy has emerged as a particularly effective approach for pyridine functionalization. This methodology employs methylation reagents as transient activators in combination with copper(I) salts to achieve highly selective C-H arylation and acylation reactions. The mechanism involves three key steps: N-methylation, C-H activation, and N-demethylation, providing excellent control over product distribution [5] [6].

StrategyTypical ReagentsRegioselectivityYield Range (%)Temperature (°C)
Friedel-Crafts AcylationAcyl chloride + AlCl3Poor (deactivated)10-300-25
N-Acylation followed by RearrangementAcyl chloride + MOMClC-3 selective60-8580-140
Acyl Radical AdditionAldehyde + oxidantC-2/C-4 selective40-7060-100
Metalated Pyridine AcylationOrganolithium + acyl donorVariable30-80-78 to 25
Nucleophilic Acylation via Pyridinium SaltsCyanide + acyl chlorideC-3 selective50-90100-150

Catalytic Systems in Friedel-Crafts Reactions

Despite the challenges associated with pyridine acylation, aluminum chloride remains the most extensively studied Lewis acid catalyst for Friedel-Crafts reactions involving pyridine derivatives. The catalyst operates through the formation of an acylium ion intermediate, which exhibits enhanced electrophilicity due to resonance stabilization from the carbonyl group [7] [8]. However, the electron-deficient nature of pyridine significantly reduces the effectiveness of this approach.

Advanced catalytic systems have been developed to address these limitations. The use of aluminum chloride in combination with cyanuric chloride and pyridine has been reported to achieve mild, efficient Friedel-Crafts acylations from carboxylic acids at room temperature with very short reaction times [9]. This system demonstrates the potential for developing more effective catalytic protocols for pyridine functionalization.

Zinc nitrate-based Lewis acid systems represent a more sustainable and environmentally friendly approach. These catalysts demonstrate excellent selectivity for nucleophilic substitution reactions with pyridine derivatives, particularly in the replacement of chlorine substituents [10]. The lower activation energy requirements (35-75 kJ/mol) and reduced moisture sensitivity make these systems particularly attractive for practical applications.

Copper-based catalytic systems have shown significant promise for pyridine functionalization. The cobalt-Lewis acid catalytic system comprising cobalt-diphosphine complexes and Lewis acids such as aluminum methyl has been found to promote hydrocarbofunctionalization reactions of alkynes with pyridine derivatives through site-selective C-H activation [11]. This system features convenient setup using inexpensive precatalysts and displays distinct site-selectivity toward C-H activation.

The mechanism of Lewis acid activation involves the coordination of the Lewis acid to the electron-withdrawing group, which increases the electrophilicity of the acylium ion intermediate. Computational studies have revealed that the acylium ion formation is often the rate-limiting step, with activation energies ranging from 43-85 kJ/mol depending on the specific catalyst system employed [12].

CatalystLoading (equiv)Activation Energy (kJ/mol)ActivitySelectivityMoisture Sensitivity
Aluminum chloride (AlCl3)1.0-2.043-85HighLowVery High
Iron(III) bromide (FeBr3)1.0-1.545-90HighLowHigh
Titanium tetrachloride (TiCl4)1.2-2.050-95ModerateModerateVery High
Zinc nitrate (Zn(NO3)2)0.1-0.535-75Low-ModerateHighModerate
Copper(II) oxide (CuO)0.2-0.860-110ModerateModerateLow
Aluminum bromide (AlBr3)1.0-1.840-88HighLowHigh

Solvent Effects and Reaction Kinetics

The choice of solvent plays a crucial role in determining the success of pyridine acylation reactions. Dichloromethane represents the most commonly employed solvent for these transformations due to its ability to dissolve both the pyridine substrate and the Lewis acid catalyst while maintaining relatively inert reaction conditions [13] [14]. However, recent studies have revealed that dichloromethane can react with pyridine derivatives under ambient conditions to form methylenebispyridinium dichloride compounds, which may interfere with the desired acylation reaction [15] [16].

Kinetic studies have demonstrated that the reaction rate in dichloromethane follows second-order kinetics with respect to both the pyridine substrate and the acylating agent. The rate constant for the first substitution step has been determined to be 2.56 × 10⁻⁸ M⁻¹s⁻¹, while the second substitution proceeds much faster at 4.29 × 10⁻⁴ M⁻¹s⁻¹ [14] [17]. This dramatic difference in rate constants explains why monosubstitution products are often difficult to isolate from reaction mixtures.

Polar aprotic solvents such as dimethylformamide and acetonitrile have shown enhanced reactivity for pyridine acylation reactions. Dimethylformamide, in particular, demonstrates superior performance with rate constants of 3.1 × 10⁻⁷ M⁻¹s⁻¹ and yields ranging from 80-95% [18]. The higher dielectric constant of these solvents (36.7 for DMF) facilitates the formation and stabilization of ionic intermediates, leading to more efficient acylation processes.

Temperature effects on reaction kinetics reveal that elevated temperatures generally accelerate the acylation process but may also promote competing side reactions. The activation energy for pyridine acylation reactions typically ranges from 58-72 kJ/mol, depending on the solvent system employed [19]. Lower activation energies are observed in polar solvents, consistent with their ability to stabilize charged intermediates.

Microwave-assisted synthesis has emerged as a valuable technique for accelerating pyridine acylation reactions. The use of microwave irradiation can significantly reduce reaction times while maintaining high yields and selectivity. This approach is particularly beneficial for heterogeneous catalytic systems where enhanced mass transfer and heat distribution are crucial for optimal performance [20].

SolventDielectric ConstantRate Constant (M⁻¹s⁻¹)Activation Energy (kJ/mol)Reaction Time (h)Yield (%)
Dichloromethane (DCM)9.12.56 × 10⁻⁸652-675-85
Chloroform (CHCl3)4.81.8 × 10⁻⁸683-870-80
Acetonitrile (MeCN)35.95.2 × 10⁻⁹728-2445-65
Dimethylformamide (DMF)36.73.1 × 10⁻⁷581-480-95
Tetrahydrofuran (THF)7.54.4 × 10⁻⁸634-1265-75
Nitromethane (MeNO2)35.91.2 × 10⁻⁸706-1850-70

Purification Techniques and Yield Optimization

The purification of pyridine derivatives presents unique challenges due to their hygroscopic nature and tendency to form hydrogen bonds with protic solvents. Column chromatography remains the most versatile purification technique, offering excellent resolution and moderate to high yield recovery (85-95%) [21] [22]. The use of silica gel as the stationary phase is particularly effective, with typical purity levels achieving 95-99% for most pyridine derivatives.

Recrystallization techniques provide superior purity levels (98-99.5%) but often result in moderate yield recovery (75-90%) [23] [24]. The success of recrystallization depends critically on the identification of suitable solvent systems that exhibit low solubility at reduced temperatures and high solubility at elevated temperatures. Common recrystallization solvents for pyridine derivatives include ethanol, methanol, and acetone [25] [26].

Distillation methods offer excellent scalability and high yield recovery (80-95%) for pyridine purification. The process typically involves drying the crude product with solid potassium hydroxide, sodium hydroxide, or calcium oxide, followed by fractional distillation [27] [28]. High-purity pyridine derivatives can be obtained through distillation in oxygen-free atmospheres using efficient fractionating columns [29] [30].

Liquid-liquid extraction represents a cost-effective approach for large-scale purification operations. The technique involves the selective extraction of pyridine derivatives from aqueous solutions using organic solvents such as ethyl acetate or dichloromethane [31] [32] [33]. Environmental considerations have led to the development of more sustainable extraction protocols using ionic liquids and supercritical carbon dioxide [33].

Crystallization techniques provide exceptional purity levels (97-99.8%) and excellent scalability for industrial applications. The formation of stable crystalline forms is often enhanced through the use of seeding crystals and controlled cooling rates [34]. Temperature-controlled crystallization can be particularly effective for achieving high-purity products while maintaining acceptable yield recovery.

Advanced purification methods such as preparative high-performance liquid chromatography (HPLC) offer superior purity levels (99-99.9%) but are limited in scalability due to cost considerations [35] [36]. These techniques are particularly valuable for analytical applications and small-scale preparations where maximum purity is essential.

TechniqueTypical Yield Recovery (%)Purity Achieved (%)Time Required (h)Solvent RequirementsScalability
Column Chromatography85-9595-992-6ModerateGood
Recrystallization75-9098-99.54-24LowExcellent
Distillation80-9592-981-3NoneExcellent
Liquid-Liquid Extraction70-8585-950.5-2HighGood
Crystallization80-9297-99.86-48LowExcellent
Preparative HPLC90-9899-99.91-4ModerateLimited

XLogP3

3.3

Dates

Last modified: 08-16-2023

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